molecular formula C16H16ClNO2S B2558948 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)cinnamamide CAS No. 2035004-63-6

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)cinnamamide

Cat. No.: B2558948
CAS No.: 2035004-63-6
M. Wt: 321.82
InChI Key: NYVCJLHEJJIAHC-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)cinnamamide is a synthetic cinnamamide derivative offered for research purposes. This compound is of significant interest in medicinal chemistry due to the broad pharmacological activities exhibited by the cinnamamide scaffold. Cinnamamide derivatives have been extensively investigated as potent activators of the Nrf2/ARE pathway , a key regulator of cellular antioxidant response, suggesting potential applications in oxidative stress research . Furthermore, structural analogs have demonstrated notable antimicrobial efficacy against Gram-positive bacteria, including clinical strains of Staphylococcus and Enterococcus , with some compounds also inhibiting biofilm formation . The cinnamamide core is also a recognized pharmacophore in neuropharmacology, with certain N-hydroxyalkyl cinnamamides showing potent anticonvulsant activity in maximal electroshock (MES) seizure models . In oncology research, related cinnamamide-based hybrid molecules have shown cytotoxic effects against various human cancer cell lines, such as cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancers . The specific integration of a 5-chlorothiophene moiety in this compound may modulate its electronic properties and bioavailability, making it a valuable chemical tool for probing structure-activity relationships (SAR). This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-13(14-8-9-15(17)21-14)11-18-16(19)10-7-12-5-3-2-4-6-12/h2-10,13H,11H2,1H3,(H,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVCJLHEJJIAHC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)cinnamamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride.

    Amidation: The intermediate is then reacted with 2-(2-methoxyethyl)amine to form N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)amide.

    Coupling with Cinnamic Acid: Finally, the amide is coupled with cinnamic acid under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)cinnamamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)cinnamamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Differences

Key Analogues Identified:

N-trans-Caffeoyloctopamine (NTCAO) : Contains a caffeoyl group instead of cinnamoyl, with a hydroxylated phenyl ring. The absence of a thiophene ring reduces aromatic conjugation but increases polarity .

5-Chloro-2-methoxy-N-phenethylbenzamide : Shares chloro and methoxy substituents but replaces the cinnamamide with a benzamide and phenethyl chain, altering electronic delocalization .

Schiff Base L1 (N-(1-(5-Chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine) : Features the same 5-chlorothiophen-2-yl group but forms a Schiff base instead of an amide, reducing hydrolytic stability .

Table 1: Comparative Structural and Physicochemical Properties
Compound Name Backbone Key Substituents logP* (Predicted) Molecular Weight
Target Compound Cinnamamide 5-Chlorothiophen-2-yl, Methoxy ~3.5 ~350.8
N-trans-Caffeoyloctopamine (NTCAO) Caffeoylamide Dihydroxyphenyl ~1.8 ~329.3
5-Chloro-2-methoxy-N-phenethylbenzamide Benzamide Phenethyl, Chloro, Methoxy ~4.2 ~304.8
Schiff Base L1 Schiff Base 5-Chlorothiophen-2-yl, Piperazine ~2.9 ~297.8

*logP values estimated via XLogP3 .

Crystallographic and Computational Insights

  • The thiophene ring in the target compound likely adopts a planar conformation, similar to 5-chlorothiophene derivatives analyzed via Mercury software (Cambridge Crystallographic Data Centre) .
  • Packing patterns may resemble NTCT, where methoxy groups participate in hydrogen bonding, stabilizing crystal lattices .

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)cinnamamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through a coupling reaction involving cinnamoyl chloride and a substituted thiophenol derivative. The structure is characterized by the presence of a cinnamamide backbone, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various cinnamamide derivatives, including this compound. The compound was tested against several bacterial strains, including gram-positive bacteria and mycobacterial strains.

  • Efficacy : In vitro studies have shown that compounds with similar structures exhibit significant antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). For instance, derivatives of 4-chlorocinnamic acid displayed a broader spectrum of action and higher antibacterial efficacy compared to their unsubstituted counterparts .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

  • Cell Viability : The compound demonstrated inhibitory effects on melanoma cell lines, with IC50 values indicating significant cytotoxicity at low concentrations. For example, related compounds showed IC50 values as low as 0.274 µM in melanoma cells, suggesting potent anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of cinnamamide derivatives is often correlated with their structural features. The introduction of halogen atoms, such as chlorine in the thiophene ring, has been shown to enhance antimicrobial properties. The lipophilicity of these compounds also plays a crucial role in their biological effectiveness.

Compound StructureAntimicrobial ActivityIC50 (µM)Notes
This compoundActive against MRSA0.274Significant cytotoxicity observed
4-chlorocinnamic acid derivativeBroad-spectrum activityVariesEffective against gram-positive bacteria
3,4-dichlorocinnamanilideHigher efficacy than 4-chloro derivativeSubmicromolarEffective against multiple bacterial strains

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activities of several cinnamamide derivatives, including those structurally similar to this compound. The results indicated that certain derivatives exhibited submicromolar activity against S. aureus and other resistant strains, supporting their potential as therapeutic agents .

Evaluation of Anticancer Properties

In another investigation focusing on the anticancer properties, compounds similar to this compound were tested for their effects on various cancer cell lines. Results showed that these compounds could inhibit cell viability significantly at low concentrations, highlighting their potential for further development as anticancer drugs .

Q & A

Basic Question: What are the optimal synthetic routes for N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)cinnamamide, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The synthesis typically involves coupling a cinnamoyl chloride derivative with a functionalized amine precursor. A stepwise approach is recommended:

Synthesis of the amine intermediate : React 5-chlorothiophen-2-yl methanol with methoxyethylamine under Mitsunobu conditions to form the 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine intermediate.

Amide bond formation : Use cinnamoyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to avoid hydrolysis.

Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to cinnamoyl chloride), temperature (0–5°C during coupling), and solvent purity to achieve >85% yield. Monitor via TLC (hexane:ethyl acetate, 3:1) and purify via column chromatography .

Basic Question: What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:
A multi-technique approach ensures accuracy:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the methoxyethyl chain (δ 3.2–3.5 ppm for OCH3_3) and cinnamamide double bond (δ 6.5–7.8 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+: ~403.1 m/z) and isotopic patterns for chlorine.
  • X-ray Crystallography : Employ SHELXL for crystal structure refinement if single crystals are obtained. Mercury software can visualize packing patterns and intermolecular interactions .

Advanced Question: How can researchers address low solubility of this compound in aqueous media during biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) with PBS buffer, ensuring no precipitation via dynamic light scattering (DLS).
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the cinnamamide moiety while preserving bioactivity, as seen in analogous sulfonamide derivatives .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (75–150 nm) to enhance bioavailability, as demonstrated for structurally similar thiophene-containing compounds .

Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies to optimize biological activity?

Methodological Answer:

  • Core Modifications : Replace the 5-chlorothiophene with bromine or methyl groups to assess electronic effects on target binding.
  • Side Chain Variations : Test alternative alkoxy groups (ethoxy, propoxy) on the ethyl chain to evaluate steric impacts.
  • Bioisosteric Replacements : Substitute the cinnamamide with phenylacrylamide or styryl groups, as done in anti-inflammatory analogs .
  • High-Throughput Screening : Use fragment-based libraries to identify synergistic moieties. Validate via molecular docking (AutoDock Vina) against hypothesized targets like COX-2 or EGFR .

Advanced Question: How can computational methods predict potential biological targets for this compound?

Methodological Answer:

  • Pharmacophore Modeling : Use Schrödinger’s Phase to align the compound’s functional groups (chlorothiophene, methoxyethyl, cinnamamide) with known enzyme inhibitors.
  • Molecular Dynamics Simulations : Simulate binding stability (50 ns trajectories) to kinases or GPCRs using GROMACS.
  • Docking Studies : Screen against the PDB database (e.g., 5L6H for EGFR) to identify binding affinities (<100 nM threshold). Cross-validate with experimental assays .

Advanced Question: How should researchers resolve contradictions in bioactivity data across different cell lines?

Methodological Answer:

  • Assay Standardization : Use identical cell passage numbers, serum-free conditions, and ATP-based viability assays (e.g., CellTiter-Glo).
  • Metabolic Profiling : Perform LC-MS metabolomics to identify cell line-specific efflux transporters (e.g., P-gp) that may reduce intracellular concentration.
  • Off-Target Screening : Use KinomeScan to rule out kinase promiscuity, as conflicting data may arise from unintended targets .

Advanced Question: What in vivo experimental designs are recommended to evaluate pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetic Studies : Administer 10 mg/kg (IV) and 25 mg/kg (oral) in Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, and 24 h. Calculate AUC024_{0-24} and t1/2_{1/2} using non-compartmental analysis (WinNonlin).
  • Toxicity Screening : Conduct acute toxicity (OECD 423) with escalating doses (50–500 mg/kg). Monitor liver enzymes (ALT, AST) and renal biomarkers (creatinine).
  • Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites in urine, prioritizing thiophene ring oxidation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.